![molecular formula C18H24N2O3S B2699113 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310102-62-4](/img/structure/B2699113.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

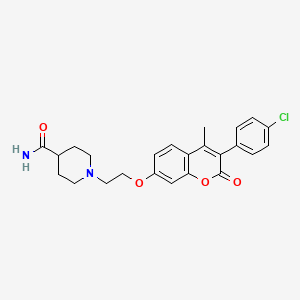

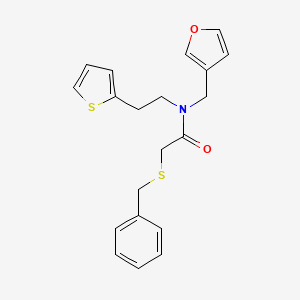

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group and a 4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl group. The benzo[b][1,4]dioxin group is a type of aromatic organic compound that is based on a fused two-ring system, which consists of a benzene ring and a 1,4-dioxin ring . The tetrahydrothiophen group is a sulfur-containing heterocycle .

科学的研究の応用

Asymmetric Synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanols

The compound has been employed in a Pd-catalyzed asymmetric intramolecular aryl C–O bond formation. Researchers used a chiral spirodiphosphine monoxide ligand with a 1,1′-spirobiindane backbone (SDP(O)) to achieve enantioselective synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. This method provides an efficient route to 2-hydroxymethyl-1,4-benzodioxanes, which have potential applications in drug discovery and natural product synthesis .

B-Raf Kinase Inhibition

Structural modifications of the compound could lead to derivatives with inhibitory activity against B-Raf kinase. B-Raf is a critical player in cell signaling pathways and is implicated in cancer progression. Computational studies and 3D quantitative structure-activity relationship (QSAR) analyses may guide the design of potent B-Raf inhibitors based on this scaffold .

Oxathiin Synthesis

The compound can serve as a precursor for (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols. A straightforward NBS/DMSO-mediated method allows efficient preparation from readily available aryloxymethylthiiranes. These oxathiin derivatives may find applications in materials science or medicinal chemistry .

Carbamoyl Derivatives

By introducing a carbamoyl group, researchers have synthesized ®-(8-carbamoyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl methanesulfonate. This compound could have interesting biological properties or serve as a building block for further functionalization .

作用機序

Target of Action

The primary target of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40 . FFA1 has emerged as an attractive antidiabetic target due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .

Mode of Action

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone interacts with FFA1, acting as an agonist . This interaction triggers a series of intracellular events, leading to the enhancement of glucose-stimulated insulin secretion .

Biochemical Pathways

The activation of FFA1 by (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone affects the insulin signaling pathway . This leads to an increase in insulin secretion, which in turn promotes glucose uptake by cells and helps regulate blood glucose levels .

Pharmacokinetics

It’s mentioned that some ffa1 agonists have shown pharmacokinetic and/or safety issues . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is an improvement in glucose tolerance . By enhancing insulin secretion, this compound helps to lower blood glucose levels, which can be beneficial in the management of diabetes .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-18(17-12-22-15-4-1-2-5-16(15)23-17)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h1-2,4-5,14,17H,3,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAFLMUVNMLOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)

![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)

![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)